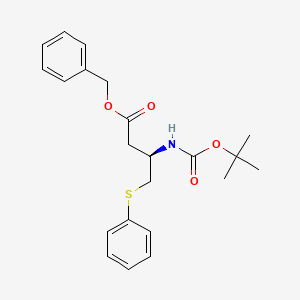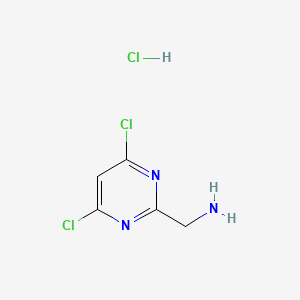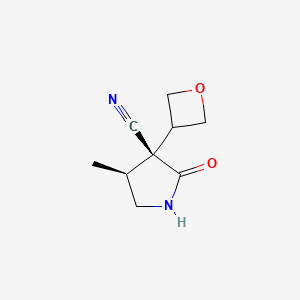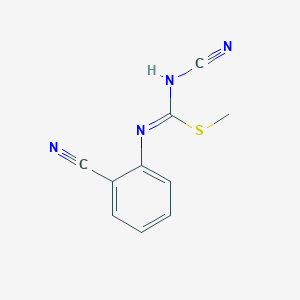
3,6-Dichloro-4-methylcatechol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-4-methylcatechol is an organic compound belonging to the catechol family It is characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring of catechol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-methylcatechol can be achieved through several methods. One common approach involves the chlorination of 4-methylcatechol. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves a multi-step process starting from readily available raw materials. The process may include steps such as chlorination, purification, and crystallization to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloro-4-methylcatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to simpler catechols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of simpler catechols.
Substitution: Formation of various substituted catechols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-Dichloro-4-methylcatechol has several applications in scientific research:
Environmental Science: It is studied for its role in the degradation of chlorinated aromatic compounds by microorganisms.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on enzyme activity and metabolic pathways.
Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-4-methylcatechol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, altering their activity. In environmental systems, it undergoes microbial degradation through pathways involving dioxygenases and dehydrogenases.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dichloro-6-methylcatechol
- 4,6-Dichloro-3-methylcatechol
- 2,5-Dichloro-4-methylcatechol
Uniqueness
3,6-Dichloro-4-methylcatechol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological systems. Compared to other dichloromethylcatechols, it exhibits distinct degradation pathways and metabolic routes, making it a valuable compound for studying microbial degradation and environmental impact.
Propiedades
Fórmula molecular |
C7H6Cl2O2 |
|---|---|
Peso molecular |
193.02 g/mol |
Nombre IUPAC |
3,6-dichloro-4-methylbenzene-1,2-diol |
InChI |
InChI=1S/C7H6Cl2O2/c1-3-2-4(8)6(10)7(11)5(3)9/h2,10-11H,1H3 |
Clave InChI |
CHQNQSPYETYIHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)




![tert-butyl (3aR,6aR)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13907578.png)





